

Spectroscopic Profile of 6-Methylnicotinaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 6-Methylnicotinaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **6-methylnicotinaldehyde** (also known as 6-methylpyridine-3-carbaldehyde), a key intermediate in pharmaceutical synthesis. This document details its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational dataset for researchers engaged in the synthesis, characterization, and application of this compound.

Core Spectroscopic Data

The structural elucidation of **6-methylnicotinaldehyde**, with the molecular formula C₇H₇NO, relies on a combination of modern spectroscopic techniques. The data presented herein is compiled from publicly available spectral information and is intended to serve as a reference for identity and purity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum reveals the chemical environment of each proton within the **6-methylnicotinaldehyde** molecule. The expected chemical shifts (δ) in parts per million (ppm),

multiplicities, and coupling constants (J) in Hertz (Hz) are summarized below. The solvent is typically deuterated chloroform (CDCl_3).

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.1	Singlet (s)	1H	Aldehyde proton (-CHO)
~8.8	Singlet (s)	1H	H-2 (proton on the pyridine ring)
~8.0	Doublet (d)	1H	H-4 (proton on the pyridine ring)
~7.4	Doublet (d)	1H	H-5 (proton on the pyridine ring)
~2.6	Singlet (s)	3H	Methyl protons (- CH_3)

^{13}C NMR (Carbon-13 NMR) Data

The ^{13}C NMR spectrum provides information on the different carbon environments in the molecule.

Chemical Shift (δ , ppm)	Assignment
~192	C=O (Aldehyde)
~160	C-6 (Pyridine ring)
~154	C-2 (Pyridine ring)
~136	C-4 (Pyridine ring)
~131	C-3 (Pyridine ring)
~124	C-5 (Pyridine ring)
~25	- CH_3 (Methyl)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H Stretch
~2920	Medium	Aliphatic C-H Stretch (methyl)
~2820, ~2720	Medium	Aldehyde C-H Stretch (Fermi resonance doublet)
~1700	Strong	C=O Stretch (Aldehyde)
~1590, ~1470	Medium-Strong	C=C and C=N Stretch (Pyridine ring)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. The compound has a molecular formula of C₇H₇NO and an exact mass of approximately 121.05 Da.[\[1\]](#)

m/z	Interpretation
121	[M] ⁺ (Molecular Ion)
120	[M-H] ⁺ (Loss of a hydrogen radical)
92	[M-CHO] ⁺ (Loss of the formyl group)
65	Fragmentation of the pyridine ring

Experimental Protocols

The following are generalized methodologies for acquiring the spectroscopic data presented. Instrument parameters may require optimization.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **6-methylnicotinaldehyde** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.
- ^1H NMR Data Acquisition:
 - Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - The number of scans can range from 8 to 16 for sufficient signal-to-noise ratio.
- ^{13}C NMR Data Acquisition:
 - Acquire the spectrum on the same instrument.
 - A proton-decoupled pulse sequence is typically used.
 - A larger number of scans (e.g., 128 or more) is generally required due to the low natural abundance of ^{13}C .
 - A relaxation delay of 2-5 seconds is common.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Attenuated Total Reflectance (ATR): Place a small amount of the neat sample directly onto the ATR crystal.
 - KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
 - Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and place a drop between two salt plates (e.g., NaCl or KBr).
- Data Acquisition:

- Record a background spectrum of the empty sample holder or pure solvent.
- Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
- Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

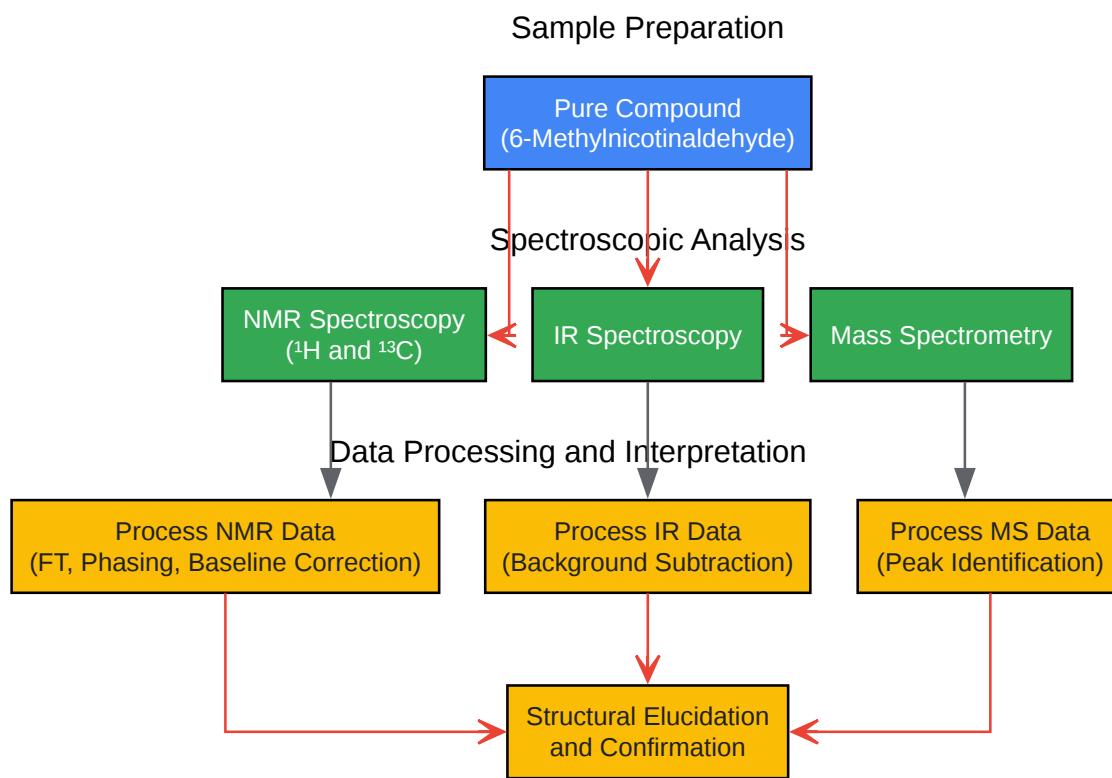
Mass Spectrometry

- Sample Introduction: The sample can be introduced via direct insertion probe, or more commonly, through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Ionization: Electron Ionization (EI) is a common method for GC-MS, typically at 70 eV. For LC-MS, Electrospray Ionization (ESI) is frequently used.
- Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their m/z ratio.
- Data Acquisition: The mass spectrum is recorded over a suitable m/z range (e.g., 40-300 amu).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **6-methylNicotinaldehyde**.

General Workflow for Spectroscopic Analysis

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Caption: General workflow for the spectroscopic analysis of **6-Methylnicotinaldehyde**.

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References

- 1. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
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